molecular formula C16H26N4O3S B2811186 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2310038-44-7

4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2811186
CAS No.: 2310038-44-7
M. Wt: 354.47
InChI Key: HRWHPFNWRDOBNU-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine ( 2310038-44-7) is a chemical compound with the molecular formula C16H26N4O3S and a molecular weight of 354.47 g/mol . This complex molecule features a pyrimidine core, a privileged scaffold in medicinal chemistry that is a fundamental component of nucleic acids and many pharmaceuticals . The structure is further functionalized with a piperidine ring and a pyrrolidine-1-sulfonyl group, which may influence its physicochemical properties and interactions with biological systems. Compounds containing the pyrrole heterocycle, which is structurally related to the pyrrolidine moiety in this molecule, are found in numerous natural products and are extensively investigated for their antibacterial potential . Similarly, synthetic pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them valuable templates in drug discovery research . The specific research applications and mechanism of action for this particular compound are areas for ongoing scientific investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,5-dimethyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-13-14(2)17-12-18-16(13)23-11-15-5-9-20(10-6-15)24(21,22)19-7-3-4-8-19/h12,15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWHPFNWRDOBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyrimidine core.

    Attachment of the Piperidine and Pyrrolidine Rings: The piperidine and pyrrolidine rings are attached through a series of substitution and coupling reactions, often involving sulfonylation to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), various alkyl halides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biology: It can be used in studies involving cell signaling pathways and receptor binding.

    Pharmacology: The compound may serve as a lead compound in the development of new therapeutic agents.

    Industry: Its chemical properties could be exploited in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
  • 4,5-Dimethyl-6-((1-(morpholin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

Uniqueness

4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine, and what key reagents are typically employed?

The synthesis involves multi-step reactions, often starting with alkylation or nucleophilic substitution. Key steps include functionalization of the piperidine ring and sulfonylation. Reagents such as stannous chloride for reductions and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical. Reaction progress is monitored via thin-layer chromatography (TLC) to ensure intermediate purity .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. Infrared (IR) spectroscopy verifies functional groups (e.g., sulfonyl or methoxy). Purity is assessed via HPLC with UV detection, ensuring ≥95% purity for pharmacological studies .

Q. What in vitro assays are recommended for initial pharmacological evaluation of this compound?

Enzymatic inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based) are standard. Dose-response curves (IC₅₀/EC₅₀) should be generated in triplicate, with controls for solvent effects. Use cell lines relevant to the hypothesized mechanism (e.g., cancer lines for antiproliferative studies) .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

Perform stability studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4, 37°C). Monitor degradation via HPLC at timed intervals (0–48 hours). Compare stability in acidic (pH 2.0) and neutral conditions to predict oral bioavailability .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and p-values to validate significance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic variation of parameters is required:

  • Temperature: Elevated temps (e.g., 80–100°C) for faster kinetics but may increase side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonylation steps.
  • Catalysts: Use Pd/C for hydrogenation or phase-transfer catalysts for biphasic reactions. Purification via flash chromatography with gradient elution (hexane/ethyl acetate) improves yield .

Q. What strategies resolve contradictions in pharmacological data between structurally similar analogs?

Comparative molecular docking studies identify binding site interactions. Use surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, Kd). Validate with mutagenesis assays (e.g., alanine scanning) to pinpoint critical residues .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Core modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to enhance target affinity.
  • Side-chain variations: Replace pyrrolidin-1-ylsulfonyl with bulkier sulfonamides to improve metabolic stability. Prioritize derivatives with >10-fold potency gains in primary assays for further optimization .

Q. What experimental designs are suitable for studying multi-variable effects (e.g., dosage, administration route)?

Use factorial designs (e.g., 2×2 or 3×3 matrices) to test interactions between variables. For in vivo studies, employ randomized block designs with split plots (e.g., dosage as main plot, administration route as subplot) to minimize confounding factors .

Q. How can researchers address discrepancies in thermal stability data across different batches?

Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Pair with X-ray crystallography to correlate stability with crystal packing. Adjust recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate the most stable form .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics: SILAC labeling quantifies target protein expression changes.
  • Pharmacological inhibition: Co-administration with known pathway inhibitors (e.g., kinase inhibitors) to confirm on-target effects .

Q. How should researchers prioritize derivatives for preclinical development?

Apply the “Rule of Five” to assess drug-likeness. Rank compounds by potency (IC₅₀ < 1 μM), selectivity (≥10-fold vs. off-targets), and pharmacokinetic parameters (e.g., Cmax, t½ in rodent models). Exclude candidates with hepatic microsomal instability (>50% degradation in 30 minutes) .

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